N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 2-chlorobenzyl group, a 5-methyl-1H-tetrazol-1-yl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of 5-methyl-1H-tetrazole: This can be achieved by reacting 5-methyl-1H-tetrazole with appropriate reagents under controlled conditions.
Preparation of 2-chlorobenzyl chloride: This involves the chlorination of benzyl chloride to introduce the chlorine atom at the 2-position.
Coupling Reaction: The final step involves the coupling of 5-methyl-1H-tetrazole with 2-chlorobenzyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized benzamide derivatives.
Reduction: May produce reduced benzamide compounds.
Substitution: Can result in various substituted benzamide derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared with other similar compounds, such as:
N-(2-chlorobenzyl)-benzamide: Lacks the tetrazole group, which may affect its chemical and biological properties.
3-(5-methyl-1H-tetrazol-1-yl)benzamide: Lacks the 2-chlorobenzyl group, which may influence its reactivity and applications.
Properties
Molecular Formula |
C16H14ClN5O |
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Molecular Weight |
327.77 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)14-7-4-6-12(9-14)16(23)18-10-13-5-2-3-8-15(13)17/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
NZDYNSWHVLDASI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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